

# Technical Guide: (R)-(+)-4-Chloro-3-hydroxybutyronitrile (CAS 84367-31-7)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (R)-4-Chloro-3-hydroxybutyronitrile

Cat. No.: B143830

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## Introduction

(R)-(+)-4-Chloro-3-hydroxybutyronitrile, with CAS number 84367-31-7, is a valuable chiral building block in modern organic and pharmaceutical chemistry. Its trifunctional nature, possessing a nitrile, a secondary alcohol with a defined stereocenter, and a primary alkyl chloride, makes it a versatile intermediate for the synthesis of complex chiral molecules. This guide provides an in-depth overview of its chemical properties, known hazards, and its significant role as a precursor in the synthesis of bioactive compounds, most notably L-carnitine. While this compound is primarily utilized as a synthetic intermediate, this document compiles the available technical information to support its safe handling, application, and further research.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of (R)-(+)-4-Chloro-3-hydroxybutyronitrile is presented in Table 1. This data is crucial for its proper handling, storage, and application in experimental settings.

Property	Value	Reference(s)
Molecular Formula	C <sub>4</sub> H <sub>6</sub> ClNO	[1]
Molecular Weight	119.55 g/mol	[1]
Appearance	Colorless to slightly yellow clear liquid	[1]
Density	1.25 g/mL at 20 °C	[1]
Boiling Point	110 °C at 1 mmHg	[1]
Refractive Index	n <sub>20/D</sub> = 1.47	[1]
Optical Rotation	[α] <sub>20/D</sub> = +12 to +14° (neat)	[1]
Flash Point	113 °C (closed cup)	[2]
Storage Conditions	Store at room temperature.	[1]
Purity (typical)	≥ 96% (GC)	[1]

## Hazards and Safety Information

(R)-(+)-4-Chloro-3-hydroxybutyronitrile is a chemical that requires careful handling due to its potential hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear indication of its risks.

GHS Classification:

- Acute Toxicity, Oral (Category 3)[3]
- Acute Toxicity, Dermal (Category 3)[3]
- Acute Toxicity, Inhalation (Category 3)[3]
- Skin Irritation (Category 2)[4]
- Eye Irritation (Category 2A)[4]
- Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system[4]

## Hazard Statements:

- H301: Toxic if swallowed.[3]
- H311: Toxic in contact with skin.[3]
- H315: Causes skin irritation.[4]
- H319: Causes serious eye irritation.[4]
- H331: Toxic if inhaled.[3]
- H335: May cause respiratory irritation.[4]

## Precautionary Statements:

A summary of key precautionary statements is provided in Table 2.

Code	Precautionary Statement
P261	Avoid breathing dust/fume/gas/mist/vapors/spray.
P280	Wear protective gloves/protective clothing/eye protection/face protection.
P301+P310	IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
P302+P352	IF ON SKIN: Wash with plenty of soap and water.
P304+P340	IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

## Experimental Protocols and Applications

The primary application of (R)-(+)-4-Chloro-3-hydroxybutyronitrile is as a key chiral intermediate in the synthesis of L-carnitine.[1] L-carnitine is an essential compound for fatty acid metabolism in mammals.

## Synthesis of (R)-(+)-4-Chloro-3-hydroxybutyronitrile

### Chemical Synthesis:

A common method for the synthesis of (R)-(+)-4-Chloro-3-hydroxybutyronitrile involves the reaction of (R)-epichlorohydrin with a cyanide source.

- **Reaction:** (R)-epichlorohydrin is reacted with a cyanide, such as potassium cyanide or sodium cyanide, in a mixture of water and an alcohol.[5]
- **Reaction Conditions:** The reaction is typically carried out under weakly basic conditions, with a pH maintained between 8.0 and 10.0.[5] The temperature is generally kept between 20-25 °C for a duration of 1.5 to 4 hours.[5]
- **Work-up and Purification:** Following the reaction, the mixture is extracted with an organic solvent like ether. The organic layer is then washed with brine, dried over a drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield (R)-(+)-4-Chloro-3-hydroxybutyronitrile as a colorless oil.[6]

### Enzymatic Synthesis:

A cyanide-free biocatalytic route has also been developed, which involves the kinetic resolution of (±)-5-(chloromethyl)-4,5-dihydroisoxazole using an aldoxime dehydratase. This method can yield (R)-4-chloro-3-hydroxybutanenitrile with a high enantiomeric excess.[2]

## Application in the Synthesis of L-carnitine

The synthesis of L-carnitine from (R)-(+)-4-Chloro-3-hydroxybutyronitrile is a multi-step process. A generalized workflow is presented below.

- **Step 1: Quaternization:** (R)-(+)-4-Chloro-3-hydroxybutyronitrile is reacted with trimethylamine. This results in a nucleophilic substitution of the chlorine atom by the trimethylamine, forming a quaternary ammonium salt.[7]

- Step 2: Hydrolysis: The nitrile group of the quaternary ammonium intermediate is then hydrolyzed to a carboxylic acid. This is typically achieved by heating with a strong acid, such as hydrochloric acid.[\[7\]](#)[\[8\]](#)
- Step 3: Purification: The final L-carnitine product is purified, which may involve steps like ion-exchange chromatography to remove excess salts, followed by recrystallization.[\[7\]](#)

## Analytical Methods

The purity and enantiomeric excess of (R)-(+)-4-Chloro-3-hydroxybutyronitrile are critical for its use in pharmaceutical synthesis. The following analytical techniques are commonly employed:

- Gas Chromatography (GC): Used to determine the chemical purity of the compound. A flame ionization detector (FID) is typically used for quantification.[\[1\]](#)
- Chiral Gas Chromatography (Chiral GC): Essential for determining the enantiomeric excess. A chiral stationary phase is used to separate the (R)- and (S)-enantiomers.[\[1\]](#)
- High-Performance Liquid Chromatography (HPLC): Chiral HPLC can also be used to determine the enantiomeric excess.[\[1\]](#)
- Infrared (IR) Spectroscopy: To confirm the presence of key functional groups. Characteristic peaks include a broad O-H stretch around  $3400\text{ cm}^{-1}$  and a  $\text{C}\equiv\text{N}$  stretch around  $2250\text{ cm}^{-1}$ .[\[1\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to confirm the chemical structure.[\[3\]](#)

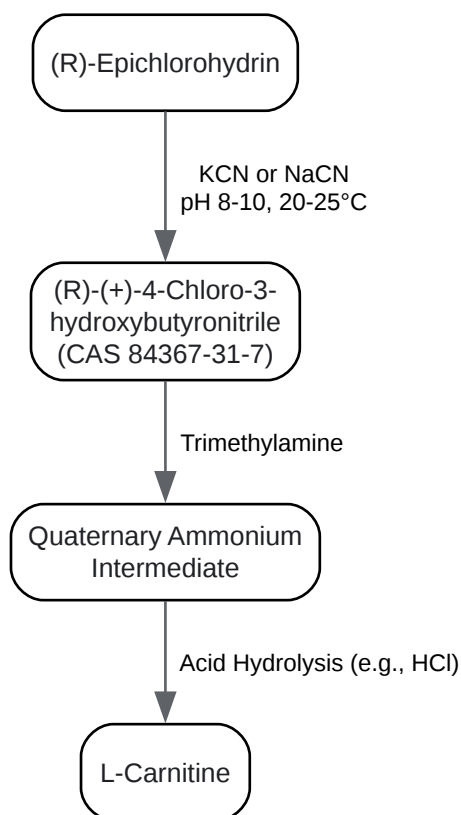
## Biological Activity and Signaling Pathways

Based on extensive literature searches, there is no publicly available data on the direct biological activities or the modulation of specific signaling pathways by (R)-(+)-4-Chloro-3-hydroxybutyronitrile itself. Its biological relevance is primarily derived from its role as a precursor to biologically active molecules like L-carnitine. The pharmacological effects reported are associated with the final products synthesized from this intermediate.[\[5\]](#)

## Visualizations

## Synthesis of L-carnitine from (R)-Epichlorohydrin

The following diagram illustrates the overall synthetic pathway from (R)-epichlorohydrin to L-carnitine, highlighting the role of (R)-(+)-4-Chloro-3-hydroxybutyronitrile as a key intermediate.

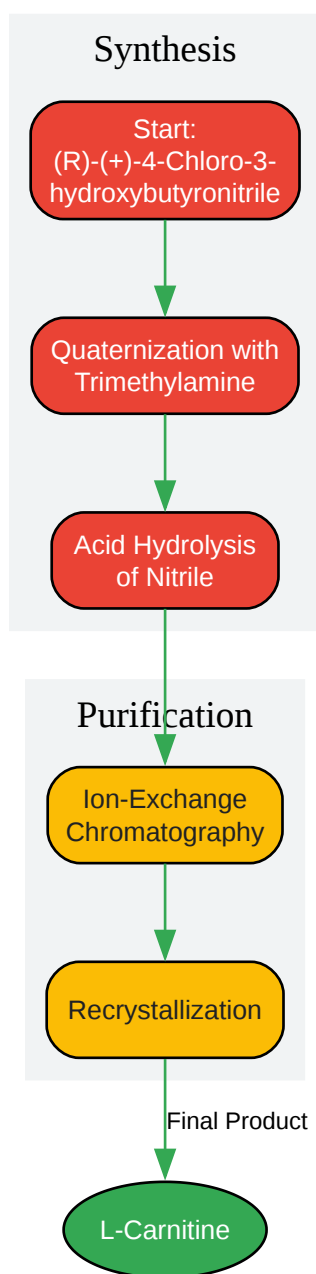


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Caption: Synthetic pathway to L-carnitine.

## Experimental Workflow for L-Carnitine Synthesis

The logical workflow for the synthesis and purification of L-carnitine from (R)-(+)-4-Chloro-3-hydroxybutyronitrile is depicted below.



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Caption: L-Carnitine synthesis workflow.

## Conclusion

(R)-(+)-4-Chloro-3-hydroxybutyronitrile is a fundamentally important chiral intermediate with well-defined chemical properties and established synthetic utility. Its primary value lies in providing a stereochemically defined building block for the efficient synthesis of high-value

pharmaceutical compounds like L-carnitine. While information on its intrinsic biological activity is lacking, a thorough understanding of its chemical properties and associated hazards is paramount for its safe and effective use in research and development. This guide serves as a comprehensive resource for professionals in the field, summarizing the critical technical information required for its application.

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- To cite this document: BenchChem. [Technical Guide: (R)-(+)-4-Chloro-3-hydroxybutyronitrile (CAS 84367-31-7)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b143830#cas-number-84367-31-7-properties-and-hazards]

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